molecular formula C9H16N4O4 B2624565 (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 1609202-75-6

(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B2624565
CAS No.: 1609202-75-6
M. Wt: 244.251
InChI Key: IHUIGGNXSPZEEI-ZCFIWIBFSA-N
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Description

(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a synthetic organic compound characterized by the presence of an azido group, a tert-butoxycarbonyl (Boc) protected amine, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps:

    Starting Material: The synthesis often begins with the amino acid L-aspartic acid.

    Protection of the Amine Group: The amine group of L-aspartic acid is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-aspartic acid.

    Formation of the Azido Group: The carboxyl group of Boc-L-aspartic acid is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable activating agent like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

    Final Product: The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis, automated reaction monitoring, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The azido group can undergo nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Coupling Reactions: The compound can participate in coupling reactions, such as click chemistry, where the azido group reacts with alkynes to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for introducing the azido group.

    Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD): Commonly used in the formation of azides.

    Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Employed in the reduction of azides to amines.

Major Products Formed

    Amines: From the reduction of the azido group.

    Triazoles: From click chemistry reactions with alkynes.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Click Chemistry: The azido group is a key functional group in click chemistry, facilitating the formation of triazoles.

Biology

    Bioconjugation: The compound can be used to label biomolecules through azide-alkyne cycloaddition reactions.

    Protein Modification: Employed in the modification of proteins for studying biological processes.

Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactive azido group.

    Diagnostic Tools: Utilized in the development of diagnostic agents that require bioconjugation.

Industry

    Materials Science: Used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid largely depends on the specific application and the reactions it undergoes. In bioconjugation, for example, the azido group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various biomolecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-4-azidobutanoic acid: Similar structure but lacks the Boc protection.

    (2R)-4-Azido-2-aminobutanoic acid: Similar but without the Boc group.

    (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid: Similar but with a longer carbon chain.

Uniqueness

(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is unique due to the presence of both an azido group and a Boc-protected amine. This dual functionality allows for versatile applications in synthetic chemistry and bioconjugation, making it a valuable compound in various research fields.

Properties

IUPAC Name

(2R)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUIGGNXSPZEEI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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